2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride
Overview
Description
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride is a useful research compound. Its molecular formula is C13H16Cl2N2OS and its molecular weight is 319.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, which is structurally similar to the compound , are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .
Mode of Action
It is suggested that the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
It is known that thiazolo[3,2-a]pyrimidines have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may affect pathways related to these biological processes.
Result of Action
Given the reported high antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidines , it can be inferred that the compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities . It interacts with enzymes such as phosphoinositide 3-kinase (PI3K), where it acts as an inhibitor, thereby affecting various signaling pathways . The nature of these interactions involves binding to the active sites of the enzymes, leading to inhibition of their activity and subsequent downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on PI3K affects the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival . Additionally, the compound has been reported to induce apoptosis in cancer cells, thereby reducing tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as PI3K, leading to enzyme inhibition . This binding involves interactions with key amino acid residues within the enzyme’s active site, resulting in conformational changes that inhibit enzyme activity. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as tumor reduction and anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions may affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its efficacy and safety. The compound’s ability to cross cellular membranes and reach intracellular targets is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS.2ClH/c1-16-10-4-2-3-9(7-10)13-15-11-5-6-14-8-12(11)17-13;;/h2-4,7,14H,5-6,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXVEPGJGMUXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(S2)CNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.